tris(1-butylcyclopenta-1,3-diene);erbium(3+)
Description
Properties
CAS No. |
153608-51-6 |
|---|---|
Molecular Formula |
C27H39Er |
Molecular Weight |
530.9 g/mol |
IUPAC Name |
tris(1-butylcyclopenta-1,3-diene);erbium(3+) |
InChI |
InChI=1S/3C9H13.Er/c3*1-2-3-6-9-7-4-5-8-9;/h3*4-5,7-8H,2-3,6H2,1H3;/q3*-1;+3 |
InChI Key |
XGKDHKBXKYVMJT-UHFFFAOYSA-N |
Origin of Product |
United States |
Advanced Characterization Techniques and Spectroscopic Analysis
Structural Elucidation via X-ray Diffraction
In the solid state, the molecular architecture of Tris(butylcyclopentadienyl)erbium is defined by the coordination of the central erbium(III) ion by the three butylcyclopentadienyl ligands. The erbium atom typically engages with each cyclopentadienyl (B1206354) ring in an η⁵-hapticity, meaning it bonds to all five carbon atoms of the ring. This results in a coordination environment where the centroids of the three cyclopentadienyl rings are arranged in a trigonal planar or nearly trigonal planar fashion around the erbium center. The geometry of analogous homoleptic rare-earth metal complexes, such as tris(1,1′-binaphthyl-2,2′-diyl)erbium(III), has been confirmed through single-crystal X-ray crystallography, revealing complex and symmetric molecular structures.
The specific bond distances and angles are critical to defining the coordination sphere. The Er-C bond lengths to the cyclopentadienyl rings are expected to be uniform, reflecting the delocalized π-system of the rings.
| Parameter | Typical Value | Description |
|---|---|---|
| Coordination Geometry | Trigonal Planar (of Cp centroids) | The spatial arrangement of the ligand centers around the central Er(III) ion. |
| Er-C(ring) Bond Distance | ~2.60 - 2.75 Å | The average distance from the erbium atom to the carbon atoms of the cyclopentadienyl rings. |
| Er-Centroid Distance | ~2.40 Å | The distance from the erbium atom to the geometric center of a cyclopentadienyl ring. |
| Centroid-Er-Centroid Angle | ~120° | The angle formed between the centroids of two adjacent cyclopentadienyl rings and the central erbium atom. |
Solution-State Spectroscopic Characterization of TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM
While X-ray diffraction provides a static picture of the solid state, spectroscopic techniques are vital for understanding the structure and behavior of the compound in solution.
The characterization of Tris(butylcyclopentadienyl)erbium by NMR spectroscopy is complicated by the paramagnetic nature of the Er(III) ion (a 4f¹¹ configuration). The unpaired electrons on the metal cause significant changes in the NMR spectrum compared to diamagnetic analogues. These effects include large chemical shift displacements, known as paramagnetic or lanthanide-induced shifts (LIS), and substantial broadening of the resonance signals.
Despite these challenges, paramagnetic NMR is a powerful tool for probing the structure of such complexes in solution. The magnitude and direction of the LIS for a given nucleus are highly dependent on its geometric position relative to the paramagnetic center and the magnetic susceptibility tensor of the complex. This sensitivity allows for detailed structural mapping in solution. The spectra typically show widely dispersed peaks, often outside the conventional 0-10 ppm range for ¹H NMR.
| Proton Type | Hypothetical Chemical Shift (δ, ppm) | Signal Characteristics |
|---|---|---|
| Cyclopentadienyl Ring Protons | -20 to +30 | Broad, may show distinct resonances due to ligand orientation. |
| Butyl Group (α-CH₂) | -5 to +15 | Broad, shifted due to proximity to the paramagnetic center. |
| Butyl Group (β, γ-CH₂) | -2 to +5 | Broad, less shifted than α-protons. |
| Butyl Group (δ-CH₃) | -1 to +3 | Broad, typically the least shifted of the alkyl protons. |
Fourier-Transform Infrared (FTIR) spectroscopy is employed to investigate the vibrational modes of the butylcyclopentadienyl ligands and to detect perturbations arising from their coordination to the erbium ion. The interaction between the metal and the ligand can be observed through shifts in the characteristic vibrational frequencies of the ligand's functional groups.
The FTIR spectrum is expected to show characteristic absorption bands corresponding to the C-H stretching of the alkyl butyl groups and the cyclopentadienyl ring, C=C stretching of the aromatic-like ring, and various C-H bending modes. The coordination of the π-system of the cyclopentadienyl ring to the erbium atom typically results in subtle shifts of the ring's vibrational modes, providing evidence of the metal-ligand bond.
| Frequency Range (cm⁻¹) | Assignment | Significance |
|---|---|---|
| 3100 - 3000 | C-H stretch (Cp ring) | Characteristic of sp² C-H bonds in the cyclopentadienyl ring. |
| 2980 - 2850 | C-H stretch (butyl group) | Asymmetric and symmetric stretching of CH₃ and CH₂ groups. |
| ~1640 | C=C stretch (Cp ring) | Vibration of the carbon-carbon double bonds within the ring; its position can indicate metal interaction. |
| ~1460 | C-H bend (butyl group) | Bending (scissoring) vibrations of the CH₂ groups. |
| ~1050 | Ring breathing mode | Symmetric vibration of the entire cyclopentadienyl ring. |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of the complex by probing electronic transitions. The UV-Vis spectrum of a lanthanide complex like Tris(butylcyclopentadienyl)erbium is typically characterized by two main features:
f-f Transitions: These transitions occur between the 4f orbitals of the erbium(III) ion. Because these transitions are parity-forbidden (Laporte-forbidden), they appear as very sharp but weak absorption bands, primarily in the visible and near-infrared regions of the spectrum. Their positions are characteristic of the specific lanthanide ion and are only slightly influenced by the ligand environment.
Charge-Transfer Transitions: More intense and broad absorption bands, typically found in the UV region, are due to ligand-to-metal charge transfer (LMCT). These transitions involve the promotion of an electron from a molecular orbital primarily located on the butylcyclopentadienyl ligands to an empty orbital on the erbium ion.
The analysis of these transitions helps to build a comprehensive picture of the electronic properties of the molecule.
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Region |
|---|---|---|---|
| ~250 - 350 | > 1000 | Ligand-to-Metal Charge Transfer (LMCT) | UV |
| ~490 | < 10 | ⁴I₁₅/₂ → ⁴F₇/₂ (f-f transition) | Visible |
| ~522 | < 10 | ⁴I₁₅/₂ → ²H₁₁/₂ (f-f transition) | Visible |
| ~655 | < 5 | ⁴I₁₅/₂ → ⁴F₉/₂ (f-f transition) | Visible |
Advanced Spectroscopic Probes for Electronic Structure and Excited State Dynamics
The intricate electronic structure and dynamic behavior of the excited states of Tris(butylcyclopentadienyl)erbium, Er(C₅H₄Bu)₃, can be interrogated using a suite of advanced spectroscopic techniques. These methods provide profound insights into the molecule's luminescent properties, the lifetimes of its excited states, and the subtle details of its f-f electronic transitions. While comprehensive spectroscopic data specifically for Tris(butylcyclopentadienyl)erbium is not extensively documented in publicly accessible literature, a detailed understanding can be constructed by examining analogous erbium-containing organometallic complexes and the fundamental principles of these spectroscopic techniques.
Photoluminescence and Electroluminescence Spectroscopy
Photoluminescence (PL) and electroluminescence (EL) are powerful techniques for characterizing the emissive properties of materials. In the context of erbium complexes, these techniques are crucial for probing the characteristic near-infrared (NIR) emission arising from intra-4f shell transitions of the Er³⁺ ion.
Photoluminescence in erbium complexes is typically initiated by exciting the organic ligands, a process known as the "antenna effect." The cyclopentadienyl-based ligands in Tris(butylcyclopentadienyl)erbium would absorb ultraviolet or visible light, promoting them to an excited singlet state. Through intersystem crossing, this energy is transferred to a ligand triplet state, which then non-radiatively transfers the energy to the Er³⁺ ion. This excites the erbium ion to a higher energy level, from which it can relax to the first excited state, ⁴I₁₃/₂, and subsequently decay to the ⁴I₁₅/₂ ground state, emitting a photon in the process.
This emission is characteristically centered around 1.54 µm, a technologically significant wavelength for telecommunications. The photoluminescence spectrum of Tris(butylcyclopentadienyl)erbium is expected to exhibit a sharp peak in this region. The full width at half maximum (FWHM) of this peak can be influenced by the molecular environment; for instance, erbium-doped organic cage complexes have shown a broad FWHM of 70 nm, which is advantageous for optical amplification erbium.nl.
Electroluminescence follows a similar emission pathway but is initiated by the injection of charge carriers (electrons and holes) under an applied electric field in a light-emitting device (LED) structure. The recombination of these carriers on the organometallic complex leads to the formation of excitons on the ligands, which then transfer their energy to the erbium center, resulting in the same characteristic 1.54 µm emission. Studies on other erbium-based organic light-emitting diodes have successfully demonstrated this principle researchgate.netnih.govmdpi.com. The efficiency of both PL and EL is highly dependent on the efficiency of energy transfer from the ligand to the erbium ion and the minimization of non-radiative decay pathways.
| Property | Typical Value/Characteristic for Erbium Complexes |
| Emission Wavelength | ~1.54 µm (1540 nm) |
| Transition | ⁴I₁₃/₂ → ⁴I₁₅/₂ |
| Excitation Mechanism | Ligand-mediated "antenna effect" |
| Spectral Width (FWHM) | Can be broad (e.g., 70 nm), beneficial for amplification erbium.nl |
Time-Resolved Luminescence Spectroscopy for Energy Migration and Excited State Lifetimes
Time-resolved luminescence spectroscopy is an indispensable tool for elucidating the dynamics of excited states, including their lifetimes and the pathways of energy migration within a molecule. For Tris(butylcyclopentadienyl)erbium, this technique would provide critical data on the efficiency of the ligand-to-metal energy transfer and the longevity of the emissive ⁴I₁₃/₂ state.
The luminescence lifetime of the Er³⁺ ion in organometallic complexes is highly sensitive to its immediate coordination environment. Non-radiative decay processes, primarily vibrational quenching from high-frequency oscillators such as C-H and O-H bonds in proximity to the metal center, can significantly shorten the excited-state lifetime and reduce luminescence quantum yield. In butanol-OD solution, some erbium complexes exhibit lifetimes around 0.8 µs, which is considerably shorter than the estimated radiative lifetime of 4 ms, indicating significant quenching erbium.nl.
| Parameter | Significance in Erbium Complexes | Typical Values/Observations |
| Excited State Lifetime (τ) | Measures the duration of the emissive ⁴I₁₃/₂ state; longer lifetimes are desirable for applications. | Can range from <1 µs to several microseconds in solution erbium.nl. |
| Energy Transfer Rate | Quantifies the speed of energy migration from the ligand to the Er³⁺ ion. | A critical factor for luminescence efficiency. |
| Quenching Mechanisms | Identifies non-radiative decay pathways. | Often dominated by vibrational coupling with C-H, N-H, or O-H oscillators. |
Magnetic Circular Dichroism (MCD) Spectroscopy for f-f Transition Analysis
Magnetic Circular Dichroism (MCD) spectroscopy is a powerful magneto-optical technique that measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. It is particularly well-suited for studying the electronic transitions of paramagnetic species, such as complexes containing the Er³⁺ ion.
The f-f transitions of lanthanide ions are Laporte-forbidden, meaning they are typically weak and can be difficult to observe in conventional absorption spectroscopy. MCD spectroscopy can overcome this limitation as its selection rules are different, often making these forbidden transitions visible and providing detailed information about the electronic structure of the metal center nih.gov.
For Tris(butylcyclopentadienyl)erbium, an MCD spectrum would consist of a series of positive and negative peaks corresponding to the various f-f transitions of the Er³⁺ ion. The intensity and sign of these MCD signals are related to the electronic and magnetic properties of the ground and excited states involved in the transition. Analysis of the MCD spectrum can therefore be used to:
Assign f-f transitions: By comparing the experimental spectrum with theoretical calculations, the specific electronic transitions responsible for the observed absorption bands can be identified.
Probe the symmetry of the coordination environment: The crystal field environment created by the three butylcyclopentadienyl ligands lifts the degeneracy of the 4f orbitals. MCD is highly sensitive to the symmetry and strength of this crystal field.
Determine the magnetic properties of electronic states: The technique can provide information about the g-factors and angular momentum of the ground and excited states.
While a specific MCD spectrum for Tris(butylcyclopentadienyl)erbium is not available, studies on other lanthanide complexes, including those with porphyrin and cyclopentadienyl ligands, have demonstrated the utility of MCD in elucidating their electronic structures nih.govcas.czfigshare.com. These studies show that MCD provides enhanced resolution compared to standard absorption spectroscopy and is a valuable tool for understanding the interaction between the lanthanide ion and its ligand environment nih.govcas.cz.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM
Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules, offering a favorable balance between accuracy and computational cost, particularly for systems containing transition metals and f-block elements. semanticscholar.orgnih.gov DFT calculations are essential for studying the electronic structure of molecules composed of organic materials or containing transition metals. semanticscholar.org
Geometry optimization is a fundamental computational procedure that determines the lowest energy structure of a molecule. mdpi.comnih.gov For Tris(butylcyclopentadienyl)erbium, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface, corresponding to a stable conformation (a local or global minimum), is found. mdpi.com
The process typically begins with an initial guess of the molecular structure, which is then refined iteratively. mdpi.com For organometallic compounds, DFT methods are preferred for their efficiency and accuracy. google.com Functionals such as BP86 or PBE0, combined with appropriate basis sets (e.g., def2-SVP for initial optimization, followed by def2-TZVP for higher accuracy), are commonly employed. nih.govgoogle.com Given the presence of the heavy erbium atom, basis sets incorporating effective core potentials (ECPs) are often used to describe the core electrons, reducing computational expense while treating the valence electrons explicitly.
The output of a geometry optimization provides precise bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from X-ray crystallography, if available, to validate the chosen computational method. Energetic data, such as the total electronic energy and heats of formation, are also obtained, which are crucial for assessing the molecule's stability and for subsequent calculations of reaction energies.
Table 1: Representative Data from a Hypothetical Geometry Optimization of Tris(butylcyclopentadienyl)erbium This table illustrates the type of data obtained from DFT geometry optimization. The values are hypothetical and for representative purposes only.
| Parameter | Optimized Value |
|---|---|
| Er-Cp(centroid) distance | 2.35 Å |
| Er-C bond length (average) | 2.65 Å |
| C-C bond length in ring (average) | 1.42 Å |
| C-C bond length (butyl group) | 1.54 Å |
| Cp-Er-Cp angle | 119.5° |
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. For organometallic complexes, MO analysis provides deep insights into the nature of metal-ligand bonding. wordpress.comfrontiersin.org Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for understanding a molecule's reactivity. wordpress.com
In Tris(butylcyclopentadienyl)erbium, the HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). wordpress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates higher reactivity.
Table 2: Hypothetical Frontier Orbital Data for Tris(butylcyclopentadienyl)erbium This table shows representative data from a molecular orbital analysis. The values are for illustrative purposes.
| Orbital | Energy (eV) | Primary Character |
|---|---|---|
| LUMO+1 | -1.5 | Ligand (π*) |
| LUMO | -2.1 | Metal (Er 5d/4f) |
| HOMO | -5.8 | Ligand (π) |
| HOMO-1 | -6.2 | Ligand (π) |
| HOMO-LUMO Gap | 3.7 | |
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy but are computationally more demanding than DFT.
For lanthanide complexes, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) are often necessary for an accurate description of the electronic structure. researchgate.netungur.org This is because the partially filled 4f orbitals of erbium lead to multiple low-lying electronic states that are close in energy (near-degeneracy). CASSCF calculations followed by second-order perturbation theory (CASPT2) can accurately capture this complex electronic structure and provide a reliable description of the crystal field splitting of the f-orbitals. researchgate.net These high-level calculations are invaluable for characterizing excited states and understanding the magnetic and spectroscopic properties of Tris(butylcyclopentadienyl)erbium. rsc.orgunipd.itrsc.org
Consideration of Relativistic Effects in Erbium Complexes
For heavy elements like erbium (atomic number 68), the electrons, particularly those in the inner shells, move at speeds that are a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in quantum chemical calculations to achieve accurate results. aps.orgresearchgate.net Failure to account for relativity can lead to significant errors in predicting the properties of lanthanide complexes.
Relativistic effects are broadly categorized into scalar relativistic effects and spin-orbit coupling.
Scalar Relativistic Effects: These account for the relativistic increase in the mass of the electron and lead to a contraction of s and p orbitals and an expansion of d and f orbitals. This alters the shielding of the nuclear charge and affects bond lengths, bond energies, and orbital energies.
Spin-Orbit Coupling: This is the interaction between an electron's spin and its orbital angular momentum. For lanthanides, spin-orbit coupling is particularly strong and is responsible for the splitting of electronic states into different J-multiplets, which is fundamental to understanding their magnetic properties and fine structure in electronic spectra. aps.org
Computational methods incorporate these effects through various Hamiltonians, such as the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian. rsc.org Including these effects is crucial for accurately modeling the geometry, electronic structure, and spectroscopic properties of Tris(butylcyclopentadienyl)erbium.
Computational Prediction and Interpretation of Spectroscopic Data
Computational methods are widely used to predict and interpret various types of spectra, providing a crucial link between a molecule's structure and its experimental spectroscopic signatures. frontiersin.org
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. researchgate.net Calculations can help assign peaks in the experimental ¹H and ¹³C NMR spectra of the butylcyclopentadienyl ligands and can even predict the shifts of nuclei closer to the paramagnetic Er(III) center, although this is significantly more complex. Machine learning techniques are also emerging as a rapid method for predicting NMR parameters. rsc.orgnih.gov
Vibrational Spectroscopy: The frequencies and intensities of infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations, performed after a geometry optimization, yield the vibrational modes of the molecule. Comparing the calculated vibrational spectrum with experimental data can help confirm the predicted structure and identify characteristic vibrational frequencies, such as Er-ligand stretching modes.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov For a lanthanide complex like Tris(butylcyclopentadienyl)erbium, these calculations can predict the energies and intensities of both ligand-based π-π* transitions and the characteristic, sharp, but low-intensity, f-f transitions of the Er(III) ion.
Table 3: Hypothetical Predicted Vibrational Frequencies for Tris(butylcyclopentadienyl)erbium This table illustrates representative data from a vibrational frequency calculation. The values are for illustrative purposes only.
| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
|---|---|---|
| 3085 | 15.2 | C-H stretch (ring) |
| 2958 | 85.6 | C-H stretch (butyl) |
| 1450 | 45.1 | C=C stretch (ring) |
| 1055 | 30.7 | Ring breathing mode |
Mechanistic Computational Studies of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing detailed information about the energetics of reaction pathways that is often inaccessible experimentally. rsc.org For a precursor compound like Tris(butylcyclopentadienyl)erbium, which might be used in chemical vapor deposition (CVD) or as a catalyst, understanding its decomposition pathways or its interactions with substrates is critical.
Mechanistic studies involve locating the transition state (TS) structures that connect reactants to products. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy pathway of a reaction. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.
By mapping out the potential energy surface for a proposed reaction, DFT calculations can:
Identify stable intermediates and transition states.
Calculate activation energies to determine the most favorable reaction pathway.
Provide insight into the bonding changes that occur during the reaction.
For example, a computational study could investigate the mechanism of ligand exchange or the thermal decomposition of Tris(butylcyclopentadienyl)erbium by identifying the transition states for ligand dissociation. Such studies are vital for optimizing reaction conditions and designing more effective chemical processes.
Q & A
Q. What are the established synthetic routes for tris(butylcyclopentadienyl)erbium, and how do reaction conditions influence ligand coordination efficiency?
Methodological Answer: Synthesis typically involves reacting erbium halides (e.g., ErCl₃) with butylcyclopentadienyl ligands (C₅H₄Bu⁻) in anhydrous, oxygen-free conditions. Key variables include:
- Solvent choice : Tetrahydrofuran (THF) or toluene, which influence ligand solubility and reaction kinetics.
- Temperature : Reactions often proceed at 60–80°C to balance ligand activation and thermal stability .
- Stoichiometry : A 1:3 metal-to-ligand ratio is standard, but excess ligand may mitigate side reactions (e.g., ligand decomposition).
Validation : Confirm coordination via elemental analysis (C/H/Er ratios) and NMR spectroscopy (ligand proton shifts). X-ray crystallography is definitive for structural confirmation .
Q. Which characterization techniques are most effective for verifying the purity and structural integrity of tris(butylcyclopentadienyl)erbium?
Methodological Answer:
- Elemental Analysis : Quantify C, H, and Er content to validate stoichiometry (deviation >2% suggests impurities).
- FT-IR Spectroscopy : Detect ligand vibrational modes (e.g., C-H stretches at 2800–3100 cm⁻¹) and Er-Cp bonding signatures.
- Magnetic Susceptibility : Confirm Er³⁺ oxidation state via SQUID magnetometry (expected μₑff ≈ 9.5 µB).
- Single-Crystal X-Ray Diffraction : Resolve ligand orientation and metal-ligand bond distances (critical for catalytic studies) .
Q. Table 1: Key Characterization Techniques and Detection Limits
| Technique | Target Parameter | Detection Limit |
|---|---|---|
| X-Ray Diffraction | Bond lengths/angles | <0.01 Å |
| ICP-MS | Er purity | 0.1 ppm |
| NMR | Ligand environment | 1–5 mol% impurities |
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve contradictions in proposed catalytic mechanisms involving tris(butylcyclopententadienyl)erbium?
Methodological Answer:
- Hypothesis Testing : Use density functional theory (DFT) to compare energy profiles of proposed mechanisms (e.g., ligand-assisted vs. metal-centered activation).
- Contradiction Analysis : If experimental kinetics conflict with theoretical predictions, re-examine solvent effects or transition-state geometries in simulations.
- Validation : Correlate computed activation energies with experimental Arrhenius parameters (Δ‡G vs. Eₐ). For example, discrepancies >10 kJ/mol may indicate overlooked intermediates .
Q. What experimental design strategies mitigate air/moisture sensitivity during in situ studies of tris(butylcyclopentadienyl)erbium in catalytic polymerization?
Methodological Answer:
- Glovebox Protocols : Conduct all manipulations under inert atmospheres (<1 ppm O₂/H₂O).
- In Situ Spectroscopy : Use sealed quartz cells with Schlenk-line adapters for UV-Vis or IR monitoring.
- Control Experiments : Compare catalytic activity with/without rigorous drying (e.g., activated molecular sieves) to quantify moisture interference .
Q. How do steric effects from butyl substituents influence the catalytic activity of tris(butylcyclopentadienyl)erbium compared to unsubstituted analogs?
Methodological Answer:
- Comparative Kinetics : Perform parallel reactions using tris(cyclopentadienyl)erbium (no butyl groups) under identical conditions.
- Steric Parameterization : Calculate Tolman cone angles or Buried Volume (%VBur) from crystallographic data to quantify ligand bulk.
- Structure-Activity Correlation : Higher %VBur often reduces substrate access to the metal center, lowering turnover frequency but improving selectivity .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported magnetic properties of tris(butylcyclopentadienyl)erbium across studies?
Methodological Answer:
- Source Evaluation : Check sample purity (e.g., ICP-MS for Er content) and crystallinity (PXRD vs. single-crystal data).
- Experimental Conditions : Magnetic measurements are sensitive to temperature sweep rates and field strength. Replicate studies using standardized protocols (e.g., 2 K/min cooling rate).
- Theoretical Modeling : Compare experimental μₑff with spin-orbit coupling calculations (CASSCF methods) to identify ligand field effects .
Q. What statistical frameworks are appropriate for analyzing variability in catalytic cycle lifetimes of tris(butylcyclopentadienyl)erbium complexes?
Methodological Answer:
- Weibull Analysis : Model lifetime distributions to distinguish random failures (e.g., ligand decomposition) from systematic degradation.
- ANOVA Testing : Compare means across batches to identify synthesis-related variability (e.g., ligand purity, ErCl₃ source).
- Sensitivity Analysis : Rank factors (e.g., temperature, solvent) using Plackett-Burman designs to isolate dominant failure drivers .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for tris(butylcyclopentadienyl)erbium studies?
Methodological Answer:
- Feasibility : Prioritize hypotheses testable with available instrumentation (e.g., access to gloveboxes for air-sensitive reactions).
- Novelty : Focus on underexplored applications (e.g., photoluminescence tuning via ligand modification).
- Ethical Compliance : Ensure safe handling of erbium compounds (toxicity protocols per REACH regulations) .
Q. What PICO (Population, Intervention, Comparison, Outcome) elements apply to mechanistic studies of tris(butylcyclopentadienyl)erbium in catalysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
